2-[3-(Benzyloxy)phenyl]piperazine
Overview
Description
“2-[3-(Benzyloxy)phenyl]piperazine” is a synthetic compound. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms in the opposite side of the ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method for synthesizing a piperazine pharmaceutical intermediate involves diethanolamine undergoing a reaction with thionyl chloride .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors in the body, including serotonin and dopamine receptors . These receptors play crucial roles in numerous physiological processes, including mood regulation, sleep, and motor control.
Mode of Action
Piperazine derivatives typically exert their effects by binding to their target receptors and modulating their activity . This can result in a variety of changes depending on the specific receptor and the nature of the interaction.
Biochemical Pathways
Given the potential interaction with serotonin and dopamine receptors, it’s likely that this compound could influence pathways related to neurotransmission . These effects could have downstream impacts on a variety of physiological processes.
Result of Action
Modulation of receptor activity can lead to a variety of cellular responses, including changes in signal transduction, gene expression, and cellular function .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-16-8-4-7-15(11-16)17-12-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJURDHRGFXZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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